molecular formula C10H13NO B1275582 1-Benzylazetidin-3-ol CAS No. 54881-13-9

1-Benzylazetidin-3-ol

Cat. No. B1275582
CAS RN: 54881-13-9
M. Wt: 163.22 g/mol
InChI Key: JOXQHYFVXZZGQZ-UHFFFAOYSA-N
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Patent
US04560507

Procedure details

1.7 g of 13A and 1.2 g of sodium cyanide were stirred together in 1 ml of water and 20 ml of dimethylformamide at 60° C. for 16 hours. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica gel using isopropanol in dichloromethane as eluent to give 1-benzyl-3-cyanoazetidine (13B).
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:11][CH:10](O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-]#N.[Na+].[CH3:16][N:17](C)C=O>O>[CH2:1]([N:8]1[CH2:11][CH:10]([C:16]#[N:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.